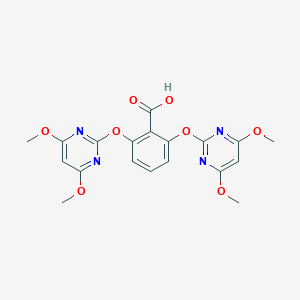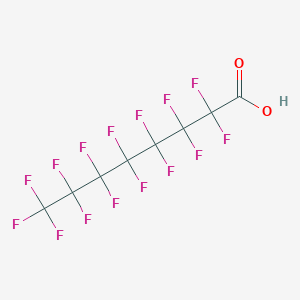
2-ヒドロキシイミノ-3-ペンタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyimino-3-pentanone, also known as 2-Hydroxyimino-3-pentanone, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxyimino-3-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyimino-3-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
インドール誘導体の調製
2-ヒドロキシイミノ-3-ペンタノン: は、インドール誘導体の合成における中間体として使用されます 。これらの誘導体は、その生物活性と潜在的な治療用途のために、製薬研究において重要です。
構造研究と結晶学
この化合物は、元素分析、IR、NMR、および質量分析によって特性評価されています。 その構造は、単結晶X線回折によって決定されており、これは分子幾何学と電子構造を理解するのに役立ちます 。
分析校正の参照資料
これは、合成化学における高精度で信頼性の高いデータ分析のための認定参照資料として機能します。 これは、分析方法の精度と結果の妥当性を確保するために重要です 。
配位化学における研究
この化合物の誘導体は、配位化学において、金属錯体の結合と構造的特性を研究するために使用されており、これは新しい材料や触媒を開発するために不可欠です 。
有機合成
有機合成におけるビルディングブロックとして、2-ヒドロキシイミノ-3-ペンタノンは、複雑な分子を作成するためにさまざまな化学反応に関与し、合成方法論の発展に貢献しています 。
医薬品化学
医薬品化学において、この化合物の誘導体は、薬物設計および発見プロセスにおける使用を含め、薬理学的特性について調査されています 。
分光分析
この化合物は、さまざまな条件下での官能基の挙動を理解するために分光研究で使用されており、これは化学種の特定と特性評価に不可欠です 。
作用機序
Target of Action
2-Hydroxyimino-3-pentanone is an intermediate in the preparation of indole derivatives . Indole derivatives are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry.
Biochemical Pathways
Indole derivatives, for which 2-hydroxyimino-3-pentanone serves as an intermediate, are known to interact with various biochemical pathways
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxyimino-3-pentanone can be achieved through the reaction of 3-pentanone with hydroxylamine hydrochloride, followed by oxidation with sodium periodate.", "Starting Materials": [ "3-pentanone", "hydroxylamine hydrochloride", "sodium periodate" ], "Reaction": [ "Step 1: Dissolve 3-pentanone and hydroxylamine hydrochloride in water", "Step 2: Add sodium hydroxide to the solution to adjust the pH to around 8-9", "Step 3: Heat the solution to 50-60°C and stir for 2-3 hours", "Step 4: Cool the solution to room temperature and extract the product with ether", "Step 5: Dry the ether layer with anhydrous sodium sulfate", "Step 6: Concentrate the ether layer under reduced pressure to obtain the crude 2-Hydroxyimino-3-pentanone", "Step 7: Dissolve the crude product in water and add sodium periodate", "Step 8: Stir the solution at room temperature for 2-3 hours", "Step 9: Extract the product with ether", "Step 10: Dry the ether layer with anhydrous sodium sulfate", "Step 11: Concentrate the ether layer under reduced pressure to obtain the pure 2-Hydroxyimino-3-pentanone" ] } | |
CAS番号 |
32818-79-4 |
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC名 |
(2Z)-2-hydroxyiminopentan-3-one |
InChI |
InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4- |
InChIキー |
ZVJBPHMCBRHVEV-XQRVVYSFSA-N |
異性体SMILES |
CCC(=O)/C(=N\O)/C |
SMILES |
CCC(=O)C(=NO)C |
正規SMILES |
CCC(=O)C(=NO)C |
| 32818-79-4 | |
同義語 |
2-Oxime 2,3-Pentanedione; 2-Isonitroso-3-pentanone; 2-Oximinopentan-3-one; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-hydroxyimino-3-pentanone highlighted in these research papers?
A1: The research papers primarily discuss using 2-hydroxyimino-3-pentanone as a precursor for synthesizing diimine-dioxime ligands. These ligands, characterized by a N4 donor set, are of interest for their ability to form complexes with metal ions, particularly Cu(II). [, , ]
Q2: Can you provide an example of a diimine-dioxime ligand synthesized using 2-hydroxyimino-3-pentanone and its application?
A2: One example is the ligand 4,9-diaza-3,10-diethyl-3,9-dodecadiene-2,11-dione bisoxime (LH2). It is synthesized via Schiff base condensation of 2-hydroxyimino-3-pentanone with 1,4-diaminobutane. [, ] This ligand has shown promise in forming 99mTc-labeled complexes that exhibit significant brain uptake in rats, suggesting potential application in brain perfusion imaging agents. []
Q3: How does the choice of solvent affect the synthesis of diimine-dioxime ligands using 2-hydroxyimino-3-pentanone?
A3: Research indicates that using a protic solvent like ethanol (C2H5OH) during the Schiff base condensation reaction leads to a significantly higher yield of the desired diimine-dioxime ligand compared to an aprotic solvent like benzene. [, ] For instance, the synthesis of LH2 showed a yield of 78% in ethanol compared to only 30% in benzene. []
Q4: How are the synthesized Cu(II) complexes characterized in the research?
A4: The research employs a combination of techniques for characterization. These include elemental analysis to confirm the composition, Infrared (IR) spectroscopy to analyze functional groups and bonding, and cyclic voltammetry to study the electrochemical behavior of the complexes. [, ] Single-crystal X-ray diffraction analysis is also utilized to determine the three-dimensional structure of the complexes, providing insights into the coordination geometry and interactions within the molecule. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
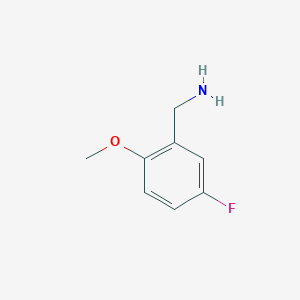
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]-](/img/structure/B138411.png)
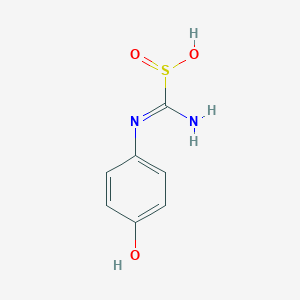

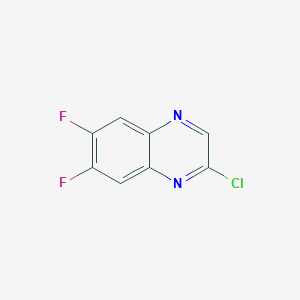
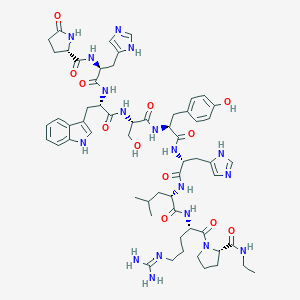
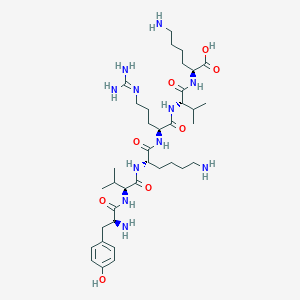
![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
